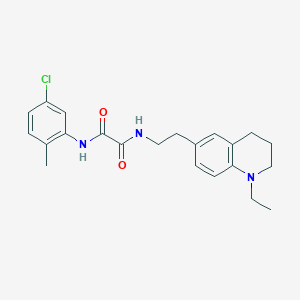

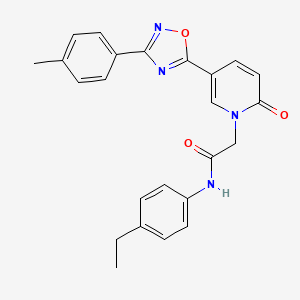

![molecular formula C19H22N2O3S B2848728 N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide CAS No. 606112-79-2](/img/structure/B2848728.png)

N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 358.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anti-acetylcholinesterase Activity

A study by Sugimoto et al. (1990) synthesized a series of piperidine derivatives evaluated for anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and specific groups significantly enhanced activity, with one compound showing remarkable potency as an inhibitor of acetylcholinesterase, highlighting its potential as an antidementia agent (Sugimoto et al., 1990).

Antibacterial Properties

Ajani et al. (2013) reported on the synthesis of N,N-diethyl amide bearing sulfonamides and their significant antibacterial efficacy against Escherichia coli and Staphylococcus aureus. This research underlines the importance of sulfonamide derivatives in combating bacterial infections (Ajani et al., 2013).

Antidepressant Development

Hvenegaard et al. (2012) explored the metabolic pathways of a novel antidepressant, Lu AA21004, through various enzymatic processes. This study contributes to understanding the pharmacokinetics and potential therapeutic applications of similar benzamide derivatives in treating major depressive disorders (Hvenegaard et al., 2012).

Enzyme Inhibition

Khalid et al. (2013) synthesized O-substituted derivatives of piperidine and evaluated their bioactivity against lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), discovering compounds with significant inhibitory activity, particularly against BChE. This finding supports the potential use of these compounds in developing treatments for diseases associated with enzyme dysregulation (Khalid et al., 2013).

Antimicrobial Activity Against Plant Pathogens

Vinaya et al. (2009) synthesized piperidine derivatives and assessed their antimicrobial effectiveness against pathogens affecting tomatoes, Lycopersicon esculentum. The study provides insights into developing plant protection agents based on benzamide derivatives (Vinaya et al., 2009).

Lewis Basic Catalysts in Organic Synthesis

Wang et al. (2006) demonstrated the use of l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, highlighting the versatility of piperidine derivatives in facilitating organic synthesis (Wang et al., 2006).

作用機序

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It’s known that piperidine derivatives have shown significant inhibitory bioactivity in hepg2 cells .

Biochemical Pathways

N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]benzamide has been found to activate hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is an important transcription factor that targets a series of adaptation genes under hypoxic conditions. It promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironment .

Pharmacokinetics

It’s known that the design and synthesis of novel benzamide derivatives, which this compound is a part of, are guided by bioisosterism and pharmacokinetic parameters .

Result of Action

N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]benzamide has been found to induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Action Environment

It’s known that the increase of hif expression in a hypoxic environment around the tumor tissue is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors .

生化学分析

Biochemical Properties

N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]benzamide has been found to interact with hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits, and it targets a series of adaptation genes under hypoxic conditions .

Cellular Effects

In HepG2 cells, N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]benzamide shows significant inhibitory bioactivity . It induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Molecular Mechanism

The molecular mechanism of N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]benzamide involves the activation of the HIF-1α protein and downstream target gene p21 . It also upregulates the expression of cleaved caspase-3, promoting tumor cell apoptosis .

特性

IUPAC Name |

N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-15-7-9-18(10-8-15)25(23,24)21-13-11-17(12-14-21)20-19(22)16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLITXWNRDFAIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2848649.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2848651.png)

![5-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2848655.png)

![2-cyano-N-(3-methoxyphenyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2848657.png)

![2,5-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2848666.png)